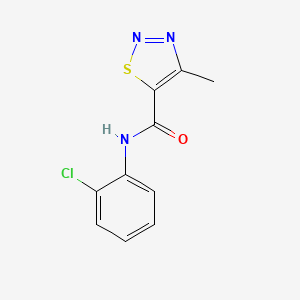

N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 69635-90-1) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClN₃OS and a molar mass of 267.73 g/mol . Structurally, it features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group linked to a 2-chlorophenyl moiety.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTWYDOQEGXEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiadiazoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide serves as a building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as an intermediate in the preparation of more complex thiadiazole derivatives.

- Coordination Chemistry : The compound can function as a ligand in coordination complexes, facilitating various chemical reactions.

Biology

The compound has been investigated for its biological properties:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial and antifungal properties. For instance, derivatives of thiadiazole have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound may inhibit key enzymes involved in microbial metabolism and inflammation, potentially modulating pathways related to cell proliferation and apoptosis .

Medicine

This compound has been explored for therapeutic applications:

- Anticancer Properties : In vitro studies indicate that this compound can inhibit the growth of cancer cell lines expressing Bcl-2 with low micromolar IC50 values . It may induce apoptosis by modulating Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory responses .

Agricultural Applications

The compound is also relevant in agricultural science:

- Crop Protection : Field trials have demonstrated its effectiveness as a plant disease control agent against phytopathogenic microorganisms. For example, it has shown high control efficacy against diseases caused by Pseudomonas syringae and Xanthomonas species .

- Sustainable Agriculture : Its application as a crop protectant suggests potential benefits for sustainable agricultural practices by reducing reliance on synthetic pesticides.

Anticancer Studies

Research has highlighted the anticancer potential of this compound through various case studies:

- In vitro studies demonstrated significant inhibition of cancer cell growth with low IC50 values against specific human cancer cell lines. Further investigations are required to understand the binding interactions and efficacy in vivo .

Agricultural Efficacy

Field studies have shown that thiadiazole derivatives can effectively control plant diseases without causing phytotoxicity:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molar Mass : 279.31 g/mol

- Key Differences : The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, contrasting with the electron-withdrawing chlorine in the target compound. This substitution increases the compound’s predicted density (1.339 g/cm³) and alters its acid dissociation constant (pKa ≈ 10.09) .

- Implications : Methoxy groups may enhance solubility and modulate receptor binding compared to the chloro substituent.

BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- Key Differences : BTP2 contains a bis(trifluoromethyl)pyrazole group attached to the phenyl ring, significantly increasing steric bulk and electron-withdrawing properties .

- Biological Activity: BTP2 is a well-characterized inhibitor of store-operated calcium entry (SOCE) and calcium release-activated calcium (CRAC) channels.

- Comparison : The 2-chlorophenyl analog lacks the pyrazole moiety, likely reducing its specificity for SOC/CRAC channels.

Functional Group Modifications

Org 214007-0

- Structure : Features a 4-methyl-1,2,3-thiadiazole-5-carboxamide group linked to a complex azepine-derived scaffold.

- Activity: Acts as a non-steroidal glucocorticoid receptor modulator with anti-inflammatory properties. The extended heterocyclic system enhances receptor selectivity and improves therapeutic index compared to simpler analogs .

- Comparison : The target compound’s simpler structure may limit its receptor specificity but offers synthetic accessibility.

5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives

- Key Examples : Derivatives with thioxo or nitro groups (e.g., 5-nitrothiophene-2-carboxamides) exhibit antibacterial activity. Substitutions at the thiadiazole ring influence inhibition potency, with nitro groups enhancing antimicrobial effects .

- Comparison : The 2-chlorophenyl group in the target compound may prioritize different biological targets (e.g., ion channels) over antibacterial activity.

Physicochemical and Structural Comparisons

Crystallographic and NQR Data

- Crystal Structures : Substituted phenylamides (e.g., N-(2-chlorophenyl)-acetamide) exhibit distinct lattice parameters influenced by side-chain substituents. For example, chloro substituents reduce Cl NQR frequencies compared to alkyl or aryl groups .

- Implications : The 2-chlorophenyl group in the target compound likely affects molecular packing and stability, which may influence bioavailability.

Research Implications

The 2-chlorophenyl substitution in the target compound provides a balance of moderate electron-withdrawing effects and synthetic feasibility. However, analogs like BTP2 and Org 214007-0 demonstrate that strategic functionalization (e.g., pyrazole or azepine groups) can enhance biological specificity and potency.

Biological Activity

N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Its unique structure, which includes a thiadiazole ring and a carboxamide functional group, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀ClN₃OS

- Molecular Weight : 267.74 g/mol

- IUPAC Name : this compound

The presence of the chlorobenzyl moiety enhances lipophilicity, facilitating interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The purification process usually involves recrystallization or column chromatography.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate its effectiveness compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.8 |

| Doxorubicin | MCF-7 | 3.13 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro Testing : It shows promising activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

Case Studies

- Antitumor Efficacy : A study evaluated several derivatives based on the thiadiazole scaffold and found that modifications significantly influenced their antitumor efficacy against HepG2 cells. The introduction of different substituents on the thiadiazole ring enhanced cytotoxicity .

- Antimicrobial Screening : A series of derivatives were synthesized and tested for antimicrobial activity against standard strains. The results indicated that certain modifications improved activity against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction efficiency be improved?

The compound can be synthesized via cyclization reactions using intermediates like isothiocyanates or hydrazine derivatives. For example, 1,3,4-thiadiazole derivatives are often prepared by reacting N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Optimization may involve adjusting reaction time (1–3 minutes for intermediate formation) and solvent polarity to enhance yield. Monitoring reaction progress via TLC or HPLC is critical to avoid over-cyclization.

Q. How can researchers mitigate low aqueous solubility of this compound in biological assays?

Low solubility is common in thiadiazole derivatives due to hydrophobic aromatic substituents. Strategies include:

- Using co-solvents like DMSO (<1% v/v) to maintain compound stability while minimizing cellular toxicity .

- Synthesizing water-soluble prodrugs (e.g., phosphate esters) or incorporating polar groups (e.g., hydroxyl, carboxyl) into the carboxamide side chain .

- Employing nanoformulation techniques, such as liposomal encapsulation, to improve bioavailability .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- 1H and 13C NMR : Essential for verifying substituent positions (e.g., 2-chlorophenyl group) and carboxamide linkage .

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈ClN₃OS) and detects synthetic byproducts .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance bioactivity while preserving selectivity?

- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring improves antimicrobial activity by enhancing membrane permeability . Conversely, methyl groups at the thiadiazole 4-position may reduce cytotoxicity .

- Scaffold hybridization : Combining the thiadiazole core with triazole or pyrazole moieties can target multiple enzyme pathways (e.g., kinase inhibition) .

- Stereochemical tuning : Piperidine or cyclopentyl substitutions at the carboxamide nitrogen influence binding affinity to hydrophobic enzyme pockets .

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Molecular docking : Predict binding modes to targets like cytochrome P450 or bacterial topoisomerases, reconciling discrepancies in IC₅₀ values across studies .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with observed antifungal or anticancer activity .

- Molecular dynamics simulations : Assess conformational stability in solution vs. crystal states, explaining variability in solubility and aggregation-prone behavior .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

- Enzyme inhibition assays : Use fluorogenic substrates to measure real-time inhibition of targets like acetylcholinesterase or β-lactamase .

- Transcriptomic profiling : RNA-seq or CRISPR screening identifies downstream pathways affected by the compound (e.g., apoptosis or oxidative stress) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to validate computational predictions of target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.